molecular formula C13H18ClNO B13351571 1-(((4-Chlorobenzyl)amino)methyl)cyclopentan-1-ol

1-(((4-Chlorobenzyl)amino)methyl)cyclopentan-1-ol

Cat. No.: B13351571
M. Wt: 239.74 g/mol
InChI Key: NUOYGLBXAGNFOW-UHFFFAOYSA-N
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Description

1-(((4-Chlorobenzyl)amino)methyl)cyclopentan-1-ol is an organic compound with the molecular formula C13H18ClNO It is characterized by the presence of a cyclopentane ring substituted with a hydroxyl group and a 4-chlorobenzylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((4-Chlorobenzyl)amino)methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 4-chlorobenzylamine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving:

    Continuous flow reactors: To ensure consistent reaction conditions and efficient production.

    Purification steps: Such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(((4-Chlorobenzyl)amino)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atom on the benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 1-(((4-Chlorobenzyl)amino)methyl)cyclopentanone.

    Reduction: Formation of 1-(((4-Chlorobenzyl)amino)methyl)cyclopentane.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

1-(((4-Chlorobenzyl)amino)methyl)cyclopentan-1-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(((4-Chlorobenzyl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The compound may:

    Bind to enzymes: Inhibiting or activating their function.

    Interact with receptors: Modulating signal transduction pathways.

    Affect cellular processes: Such as cell proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    1-(((4-Chlorobenzyl)amino)methyl)cyclopentane: Lacks the hydroxyl group, affecting its reactivity and biological activity.

    1-(((4-Chlorobenzyl)amino)methyl)cyclopentanone: Contains a ketone group instead of a hydroxyl group, influencing its chemical properties.

Uniqueness

1-(((4-Chlorobenzyl)amino)methyl)cyclopentan-1-ol is unique due to the presence of both a hydroxyl group and a 4-chlorobenzylamino group on the cyclopentane ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

1-[[(4-chlorophenyl)methylamino]methyl]cyclopentan-1-ol

InChI

InChI=1S/C13H18ClNO/c14-12-5-3-11(4-6-12)9-15-10-13(16)7-1-2-8-13/h3-6,15-16H,1-2,7-10H2

InChI Key

NUOYGLBXAGNFOW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CNCC2=CC=C(C=C2)Cl)O

Origin of Product

United States

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